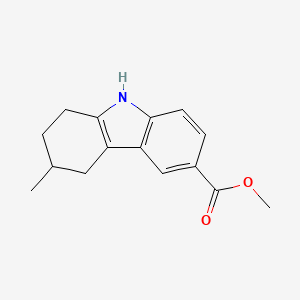![molecular formula C14H16N4S B11614378 3-(butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11614378.png)
3-(butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazine ring fused with an indole ring, along with a butylsulfanyl group and a methyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with various reagents to form the triazinoindole core. One common method involves the reaction of isatin with semicarbazide hydrochloride to form a hydrazonocarboxamide intermediate, which cyclizes to form the triazinoindole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazinoindole derivatives.
Substitution Products: Substituted triazinoindole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antidepressant activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway and oxidative stress.
Antioxidant Activity: It can scavenge free radicals and protect cells from oxidative damage.
Anticancer Activity: The compound can intercalate into DNA and inhibit topoisomerase, leading to the disruption of cancer cell proliferation.
Comparison with Similar Compounds
3-(Butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds such as:
3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
3-(Butylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but without the methyl group at the 8-position.
3-(Butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]quinoxaline: Similar structure but with a quinoxaline ring instead of an indole ring.
Properties
Molecular Formula |
C14H16N4S |
|---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
3-butylsulfanyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C14H16N4S/c1-3-4-7-19-14-16-13-12(17-18-14)10-8-9(2)5-6-11(10)15-13/h5-6,8H,3-4,7H2,1-2H3,(H,15,16,18) |
InChI Key |
ZZSXJUVJHDOMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(N2)C=CC(=C3)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2-methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B11614298.png)
![Ethyl 2-({[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11614309.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614312.png)
![6-(2,3-Dimethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11614317.png)
![3-[(4-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11614324.png)
![ethyl 6-methyl-4-{3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11614332.png)
![N-[4-(1-butyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide](/img/structure/B11614335.png)
![Ethyl {2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenoxy}acetate](/img/structure/B11614341.png)
![Diethyl 4-[(4-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11614343.png)

![11-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11614358.png)
![Methyl 6'-amino-5-bromo-5'-cyano-2'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11614366.png)
![6-chloro-3-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11614370.png)
![N-(2,4-dimethylphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine](/img/structure/B11614372.png)
